molecular formula C20H21N3O2 B2751145 N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide CAS No. 904272-50-0

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide

Cat. No.: B2751145
CAS No.: 904272-50-0
M. Wt: 335.407
InChI Key: NFBKWMRKWSIWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Potential

Research into the pharmacological potential of quinazoline derivatives, closely related to N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide, has revealed promising applications as antidepressant agents. Studies have focused on the design, synthesis, and testing of various quinazoline derivatives, highlighting their potential effectiveness in combating reserpine-induced hypothermia in mice, a model for depression. The specific structural modifications to the quinazoline core can significantly influence antidepressant activity, suggesting a nuanced relationship between chemical structure and pharmacological effect (Alhaider, Abdelkader, & Lien, 1985).

Anticancer Activity

In the realm of cancer research, novel 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives, which share a core structural motif with this compound, have demonstrated significant antiproliferative activities. Specifically, these compounds have shown strong inhibitory effects against PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma) cell lines, highlighting the potential for quinazoline derivatives in developing new cancer therapies (Xinhua Liu et al., 2009).

Antimicrobial Properties

The exploration of quinazoline derivatives for their antimicrobial properties has led to the synthesis of compounds with potent activity against a range of pathogenic microorganisms. Studies have synthesized and evaluated the antibacterial and antifungal properties of various quinazoline derivatives, including those structurally related to this compound. These compounds have exhibited significant activity against strains of bacteria and fungi, underscoring the potential of quinazoline derivatives in the development of new antimicrobial agents (G. Saravanan, V. Alagarsamy, & C. R. Prakash, 2015).

Properties

IUPAC Name

2-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12(2)19(24)22-17-10-9-15(11-13(17)3)23-14(4)21-18-8-6-5-7-16(18)20(23)25/h5-12H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBKWMRKWSIWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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